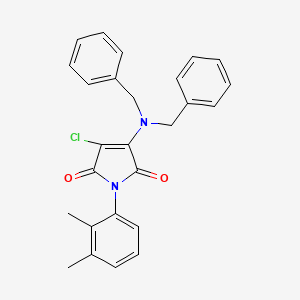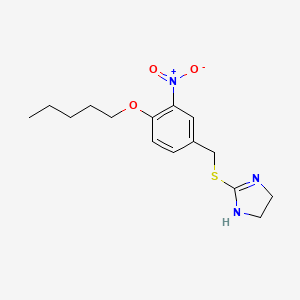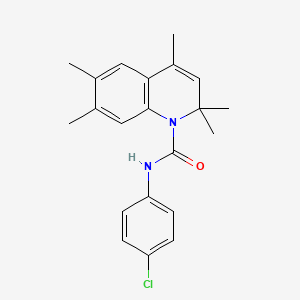
3-chloro-4-(dibenzylamino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(dibenzylamino)-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(dibenzylamino)-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Substitution Reactions: Introduction of the chloro and dibenzylamino groups through nucleophilic substitution reactions.
Final Functionalization: Addition of the 2,3-dimethylphenyl group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(dibenzylamino)-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in various substituted derivatives.
Scientific Research Applications
3-Chloro-4-(dibenzylamino)-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-(dibenzylamino)-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(dimethylamino)-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-Chloro-4-(dibenzylamino)-1-(2,4-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Uniqueness
The uniqueness of 3-chloro-4-(dibenzylamino)-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H23ClN2O2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
3-chloro-4-(dibenzylamino)-1-(2,3-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C26H23ClN2O2/c1-18-10-9-15-22(19(18)2)29-25(30)23(27)24(26(29)31)28(16-20-11-5-3-6-12-20)17-21-13-7-4-8-14-21/h3-15H,16-17H2,1-2H3 |
InChI Key |
NKFNBXZRLXBITI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11657284.png)
![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11657292.png)

![N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11657297.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11657298.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11657303.png)
![3-{2-[(2E)-3-(4-Nitrophenyl)prop-2-enamido]benzamido}benzoic acid](/img/structure/B11657325.png)
![(2Z,5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11657328.png)
![N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B11657340.png)

![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11657355.png)
![(4Z)-4-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11657358.png)
![methyl {4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11657359.png)
